molecular formula C7H14N2O3 B14644615 [tert-butyl(nitroso)amino]methyl acetate CAS No. 53198-38-2

[tert-butyl(nitroso)amino]methyl acetate

Cat. No.: B14644615
CAS No.: 53198-38-2
M. Wt: 174.20 g/mol
InChI Key: PUIYQGCSRPMBCQ-UHFFFAOYSA-N
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Description

[tert-butyl(nitroso)amino]methyl acetate is an organic compound that belongs to the class of nitrosoamines It is characterized by the presence of a tert-butyl group, a nitroso group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [tert-butyl(nitroso)amino]methyl acetate typically involves the reaction of tert-butyl nitrite with secondary amines under solvent-free conditions. This method is advantageous as it avoids the use of metals and acids, making it an environmentally friendly approach . The reaction conditions are mild, and the yields are generally high, making this method suitable for large-scale production.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the overall efficiency of the process. The use of tert-butyl nitrite as a reagent is common due to its availability and reactivity .

Chemical Reactions Analysis

Types of Reactions

[tert-butyl(nitroso)amino]methyl acetate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and substituted esters. These products are valuable intermediates in organic synthesis and can be used to create more complex molecules .

Scientific Research Applications

[tert-butyl(nitroso)amino]methyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [tert-butyl(nitroso)amino]methyl acetate involves the interaction of the nitroso group with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. This reactivity is the basis for its use in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[tert-butyl(nitroso)amino]methyl acetate is unique due to the combination of its functional groups, which confer specific reactivity and properties. This makes it a versatile compound in organic synthesis and a valuable tool in scientific research.

Properties

CAS No.

53198-38-2

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

[tert-butyl(nitroso)amino]methyl acetate

InChI

InChI=1S/C7H14N2O3/c1-6(10)12-5-9(8-11)7(2,3)4/h5H2,1-4H3

InChI Key

PUIYQGCSRPMBCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCN(C(C)(C)C)N=O

Origin of Product

United States

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